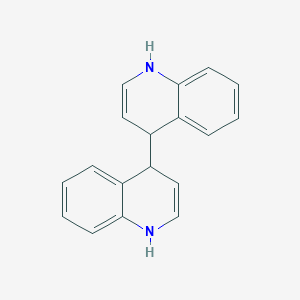
1,1',4,4'-Tetrahydro-4,4'-biquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,4,4’-Tetrahydro-4,4’-biquinoline is a heterocyclic organic compound that belongs to the class of biquinolines It is characterized by two quinoline units connected through a tetrahydro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’,4,4’-Tetrahydro-4,4’-biquinoline can be synthesized through several methods. One common approach involves the reaction of quinoline derivatives with reducing agents under controlled conditions. For instance, the reduction of 4,4’-biquinoline using hydrogen in the presence of a palladium catalyst can yield 1,1’,4,4’-tetrahydro-4,4’-biquinoline .
Industrial Production Methods: Industrial production of 1,1’,4,4’-tetrahydro-4,4’-biquinoline typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,1’,4,4’-Tetrahydro-4,4’-biquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the quinoline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: More saturated tetrahydro derivatives.
Substitution: Various substituted quinoline compounds.
Scientific Research Applications
1,1’,4,4’-Tetrahydro-4,4’-biquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’,4,4’-tetrahydro-4,4’-biquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence cellular signaling pathways and gene expression .
Comparison with Similar Compounds
- 1,1’-Dialkyl-3,3’-di(2-quinolyl)-1,1’,4,4’-tetrahydro-4,4’-biquinoline
- 4,4’-Dioxo-1,1’,4,4’-tetrahydro-8,8’-biquinoline-2,2’-dicarboxylic acid
Comparison: 1,1’,4,4’-Tetrahydro-4,4’-biquinoline is unique due to its specific tetrahydro linkage between the quinoline units, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity patterns and biological activities, making it a valuable compound for diverse applications .
Properties
CAS No. |
61305-07-5 |
|---|---|
Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
4-(1,4-dihydroquinolin-4-yl)-1,4-dihydroquinoline |
InChI |
InChI=1S/C18H16N2/c1-3-7-17-15(5-1)13(9-11-19-17)14-10-12-20-18-8-4-2-6-16(14)18/h1-14,19-20H |
InChI Key |
KPFRXOBMCLDKGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C=CN2)C3C=CNC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















